3-(3,5-二甲基苯基)-2-甲基-1-丙烯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

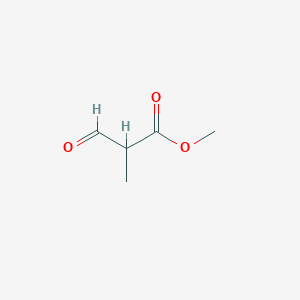

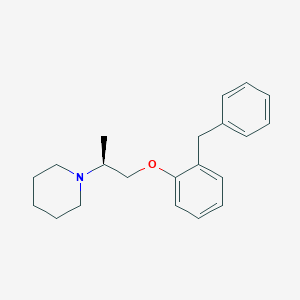

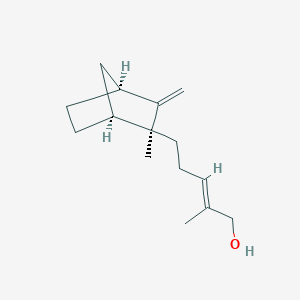

The compound “3-(3,5-Dimethylphenyl)-2-methyl-1-propene” is an organic compound with a propene (three-carbon alkene) backbone. Attached to one of the end carbons of the propene is a 3,5-dimethylphenyl group, which is a phenyl group (a ring of six carbons, characteristic of benzene) with two methyl groups attached at the 3rd and 5th positions .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a 3,5-dimethylphenyl group with a suitable precursor to 2-methyl-1-propene . The specifics of the reaction would depend on the exact conditions and reagents used.Molecular Structure Analysis

The molecular structure of this compound would consist of a three-carbon alkene chain with a 3,5-dimethylphenyl group attached to one end . The presence of the alkene group (a carbon-carbon double bond) would introduce some degree of unsaturation into the molecule.Chemical Reactions Analysis

The compound contains a carbon-carbon double bond, which is a reactive site in the molecule. This could undergo reactions typical of alkenes, such as addition reactions . The phenyl ring could also potentially undergo electrophilic aromatic substitution reactions, although the presence of the methyl groups may influence the reactivity.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors influencing its properties could include the degree of unsaturation (from the alkene group), the presence of the phenyl ring, and the positioning and influence of the methyl groups .科学研究应用

Organic Synthesis

In the realm of organic synthesis, this compound is utilized as a precursor for synthesizing various heterocyclic compounds. The presence of the phenyl group allows for reactions that can lead to the formation of complex molecules, which are often found in pharmaceuticals, agrochemicals, and dyes .

Medicinal Chemistry

“3-(3,5-Dimethylphenyl)-2-methyl-1-propene” has potential applications in medicinal chemistry, particularly in the synthesis of pharmaceuticals. Its structure could be modified to create new compounds with biological activity, possibly leading to the development of new drugs .

Agriculture

In agriculture, derivatives of this compound could be explored for their use as herbicides or pesticides. The structural flexibility allows for the creation of molecules that can interact with specific biological targets in pests and weeds .

Materials Science

This compound can be used in materials science for the synthesis of novel polymers or as a monomer for copolymer production. Its incorporation into polymer chains could result in materials with unique properties, such as increased thermal stability or specific mechanical characteristics .

Environmental Science

In environmental science, “3-(3,5-Dimethylphenyl)-2-methyl-1-propene” might be investigated for its degradation products and their environmental impact. Understanding its breakdown could inform the development of more eco-friendly materials and chemicals .

Energy Production

The compound’s derivatives could be used in energy production, particularly in the development of organic photovoltaic cells or as part of catalytic systems for energy conversion processes .

Chemical Synthesis

It serves as a building block in chemical synthesis, especially in Suzuki–Miyaura coupling reactions, which are pivotal for constructing complex organic molecules. Its phenyl group can undergo transmetalation, a key step in cross-coupling reactions .

Biotechnology

In biotechnology, the compound could be used to modify biological molecules or surfaces, potentially leading to advancements in biosensor technology or in the creation of bioactive surfaces for medical implants .

作用机制

Target of Action

Compounds with similar structures, such as 3,5-dimethylphenyl methylcarbamate, have been found to inhibit cholinesterase or acetylcholinesterase (ache) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft of the neuromuscular junction.

Mode of Action

Based on the mode of action of similar compounds, it may interact with its targets and cause changes in their function . For instance, carbamates like 3,5-Dimethylphenyl methylcarbamate form unstable complexes with cholinesterases by carbamoylation of the active sites of the enzymes .

Biochemical Pathways

Compounds with similar structures may affect the cholinergic system by inhibiting the action of ache, thereby disrupting the normal functioning of the nervous system .

Result of Action

Similar compounds like 3,5-dimethylphenyl methylcarbamate, which inhibit ache, can lead to an accumulation of acetylcholine in the synaptic cleft, resulting in continuous stimulation of the muscles, glands, and central nervous system .

安全和危害

未来方向

属性

IUPAC Name |

1,3-dimethyl-5-(2-methylprop-2-enyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16/c1-9(2)5-12-7-10(3)6-11(4)8-12/h6-8H,1,5H2,2-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLXRIMIZOWFHTM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)CC(=C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70641227 |

Source

|

| Record name | 1,3-Dimethyl-5-(2-methylprop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,5-Dimethylphenyl)-2-methyl-1-propene | |

CAS RN |

119612-48-5 |

Source

|

| Record name | 1,3-Dimethyl-5-(2-methylprop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

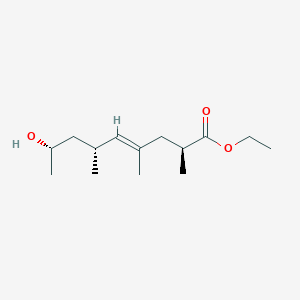

![methyl (3R)-3-[[(2R)-2-[[(2S)-2-aminopropanoyl]-methylamino]-3-(2-bromo-1H-indol-3-yl)propanoyl]amino]-3-[4-tri(propan-2-yl)silyloxyphenyl]propanoate](/img/structure/B49936.png)

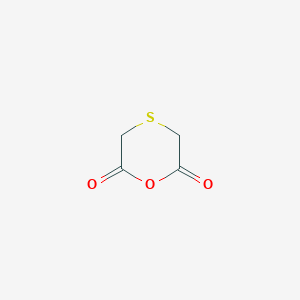

![Thiazolidine,3-[(2S,3S)-2-aMino-3-Methyl-1-oxopentyl]-, (2E)-2-butenedioate (2](/img/structure/B49939.png)

![(4S)-3-[(2S,3S)-3-Hydroxy-2,4-dimethyl-1-oxo-4-penten-1-yl]-4-(phenylmethyl)-2-oxazolidinone](/img/structure/B49947.png)